2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
2,4-Dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzoyl core linked to a 2-methylindole moiety via a methylene bridge. This structural motif combines aromatic halogenation (for enhanced lipophilicity and receptor binding) with an indole group (a common pharmacophore in bioactive molecules).
Properties
IUPAC Name |
2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-4-3-13(18)8-15(14)19/h2-8,21H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMXSWATNAJQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The indole moiety is then functionalized with a methyl group at the 2-position using reagents like methyl iodide in the presence of a base.
Benzamide Formation: The final step involves the reaction of the functionalized indole with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used to study the mechanisms of action of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular pathways in various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Compounds :
- U-47700: 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide
- AH-7921: 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Key Differences :
- The target compound lacks the tertiary amine substituents critical for opioid receptor binding in U-47700 and AH-7921, suggesting divergent pharmacological profiles.
Dichlorobenzamide Derivatives with Heterocyclic Moieties
Thiadiazole-Containing Analogs
Compound: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide ()
Implications: The thiadiazole derivative exhibits stronger enzyme inhibition than reference compounds, highlighting the role of heterocyclic appendages in enhancing target affinity.
Thiourea Derivatives
Compounds :
- Compound 2 : 2,4-Dichloro-N-(phenylcarbamothioyl)benzamide ()
- Compound 3 : 2,4-Dichloro-N-(diphenylcarbamothioyl)benzamide ()
Structural Insights: Thiourea groups enhance π-π stacking and hydrogen bonding, critical for anticancer activity.
Indole-Modified Benzamide Analogs
Compounds :
- 4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide ()
- 3,4,5-Trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide ()
| Feature | Target Compound | 4-Chloro-Indole Derivative | Trimethoxy-Indole Derivative |
|---|---|---|---|
| Substituents on Benzamide | 2,4-Dichloro | 4-Chloro | 3,4,5-Trimethoxy |
| Indole Position | 5-position | 3-position | 5-position |
| Reported Activity | N/A | Not disclosed | Not disclosed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
